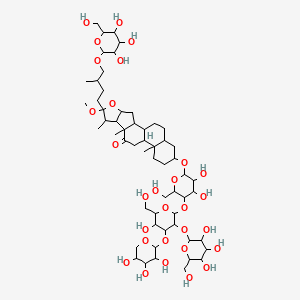
Chloromaloside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromaloside B: is a steroidal saponin compound isolated from the plant species Chlorophytum malayense. It belongs to the furostane type of saponins and is known for its complex glycosidic structure. The compound has attracted significant interest due to its potential pharmacological properties, including cytotoxicity against cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloromaloside B involves multiple steps, starting from the extraction of the plant material. The process typically includes:
Extraction: The plant material is extracted using solvents like methanol or ethanol.
Isolation: The extract is subjected to chromatographic techniques such as column chromatography to isolate the saponins.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Optimization of these processes for higher yield and purity would be essential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Chloromaloside B undergoes various chemical reactions, including:
Hydrolysis: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Hydrolysis: Aglycone (neo-hecogenin or neo-tigogenin) and various sugar moieties.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry: Used as a reference compound for the study of steroidal saponins and their chemical properties.
Biology: Investigated for its cytotoxic effects on cancer cell lines, making it a potential candidate for anticancer research.
Medicine: Explored for its potential therapeutic effects, including its role as an immunostimulant and its cytotoxic properties.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
The mechanism of action of Chloromaloside B involves its interaction with cellular membranes and proteins. The compound is known to:
Disrupt Cell Membranes: The saponin structure allows it to interact with and disrupt cell membranes, leading to cell lysis.
Inhibit Enzymes: this compound can inhibit certain enzymes involved in cell proliferation, contributing to its cytotoxic effects.
Induce Apoptosis: The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Chloromaloside B is part of a group of saponins isolated from Chlorophytum species. Similar compounds include:
Chloromaloside A: A spirostane-type saponin with similar cytotoxic properties.
Chloromaloside C: Another spirostane-type saponin with different sugar moieties.
Chloromaloside D: Similar to this compound but with variations in the glycosidic structure.
Uniqueness: this compound is unique due to its furostane structure, which differentiates it from the spirostane-type saponins. This structural difference may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
132998-90-4 |
|---|---|
Molecular Formula |
C57H94O29 |
Molecular Weight |
1243.3 g/mol |
IUPAC Name |
16-[3,4-dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |
InChI |
InChI=1S/C57H94O29/c1-21(19-76-50-44(72)40(68)37(65)30(15-58)79-50)8-11-57(75-5)22(2)35-29(86-57)13-27-25-7-6-23-12-24(9-10-55(23,3)26(25)14-34(63)56(27,35)4)78-52-46(74)42(70)47(33(18-61)82-52)83-54-49(85-53-45(73)41(69)38(66)31(16-59)80-53)48(39(67)32(17-60)81-54)84-51-43(71)36(64)28(62)20-77-51/h21-33,35-54,58-62,64-74H,6-20H2,1-5H3 |
InChI Key |
UEVGVDDRWSGCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















